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Compound of Interest

Compound Name: 4-Ethoxycarbonylbenzoate

Cat. No.: B15373282

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 4-ethoxycarbonylbenzoate is not
readily available in public databases. The following guide is based on established
spectroscopic principles for aromatic esters and data from closely related compounds, such as
ethyl 4-hydroxybenzoate and diethyl terephthalate. The provided data should be considered
illustrative of the expected spectral characteristics.

Introduction

4-Ethoxycarbonylbenzoate, also known as ethyl 4-carboxybenzoate, is an aromatic ester with
significant applications in organic synthesis and as a building block in the development of
pharmaceuticals and other functional materials. A thorough understanding of its spectroscopic
properties is essential for its identification, characterization, and quality control. This guide
provides a detailed overview of the expected infrared (IR), nuclear magnetic resonance (*H and
13C NMR), and mass spectrometry (MS) data for 4-ethoxycarbonylbenzoate, along with
generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for 4-
ethoxycarbonylbenzoate.
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Table 1: Predicted Infrared (IR) Spectroscopy Data

Expected
Vibrational Mode Functional Group Wavenumber Intensity
(cm™)
C=0 Stretch (Ester) Carbonyl ~1720 Strong
C-O Stretch (Ester) Ester ~1270 and ~1100 Strong
C-H Stretch o )
_ Aromatic Ring ~3100-3000 Medium
(Aromatic)
C-H Stretch (Aliphatic)  Ethyl Group ~2980-2850 Medium
C=C stretch o )
] Aromatic Ring ~1600 and ~1480 Medium
(Aromatic)
C-H Bending (para- o
Aromatic Ring ~850 Strong

disubstituted)

Table 2: Predicted *H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent:

CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic Protons
~8.1 Doublet (d) 2H

(ortho to -COOEt)

Aromatic Protons
~7.9 Doublet (d) 2H

(ortho to -COOH)
4.4 Quartet (q) 2H -OCH2CHs
1.4 Triplet (t) 3H -OCH2CHs

Table 3: Predicted 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent:

CDCls)
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Chemical Shift (6, ppm) Assighment

~166 C=0 (Ester)

~165 C=0 (Carboxylic Acid)
~134 Aromatic C (quaternary)
~131 Aromatic C (quaternary)
~130 Aromatic CH

~129 Aromatic CH

~61 -OCH2CHs

~14 -OCH2CHs

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization)

m/z Ratio Relative Intensity Proposed Fragment lon
194 Moderate [M]* (Molecular lon)

165 High [M - OCH2CHs]*

149 High [M - OC2Hs]*

121 Moderate [CeHaCOOH]*

91 Low [C7H7]* (Tropylium ion)

45 Moderate [COOC2Hs]*

29 High [C2Hs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

2.1 Infrared (IR) Spectroscopy
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e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: A small amount of the solid 4-ethoxycarbonylbenzoate is finely
ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.qg.,
chloroform) and placing a drop between two sodium chloride (NaCl) plates.

o Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the
spectrum is recorded, typically over a range of 4000-400 cm~1. A background spectrum of
the KBr pellet or solvent is also recorded and subtracted from the sample spectrum.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

o Sample Preparation: Approximately 5-10 mg of 4-ethoxycarbonylbenzoate is dissolved in
about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( =
0.00 ppm).

o Data Acquisition for tH NMR: The spectrometer is tuned to the proton frequency. A series of
radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID)
is recorded. The FID is then Fourier transformed to produce the *H NMR spectrum.

o Data Acquisition for 13C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to
the low natural abundance of 13C, a larger number of scans are typically required to obtain a
spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify
the spectrum and enhance the signal.

2.3 Mass Spectrometry (MS)
e Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

o Sample Introduction: A small amount of the sample is introduced into the instrument, often
via a direct insertion probe or after separation by gas chromatography (GC).
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« lonization: In the El source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing them to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion versus its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
4-ethoxycarbonylbenzoate.
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Caption: Workflow for the spectroscopic analysis of 4-Ethoxycarbonylbenzoate.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4-Ethoxycarbonylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15373282#spectroscopic-data-for-4-
ethoxycarbonylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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